![molecular formula C22H25N3O5S B4186742 4-[allyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4186742.png)
4-[allyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as AMMB and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
AMMB works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting the activity of COX-2, AMMB can reduce inflammation and pain.
Biochemical and Physiological Effects:
AMMB has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, inhibit the growth of cancer cells, and reduce the production of certain cytokines. AMMB has also been found to have antimicrobial properties and has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
AMMB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using AMMB in lab experiments. It can be difficult to solubilize, and its effects can be difficult to measure in certain assays.
Future Directions
There are several future directions for research on AMMB. One area of research is the development of new synthetic methods for AMMB that are more efficient and cost-effective. Another area of research is the development of new formulations of AMMB that are more easily solubilized and can be used in a wider range of assays. Additionally, there is ongoing research on the potential use of AMMB in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
AMMB has been found to have a wide range of scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. AMMB has also been found to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
4-[methylsulfonyl(prop-2-enyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-3-12-25(31(2,28)29)18-10-8-17(9-11-18)21(26)23-20-7-5-4-6-19(20)22(27)24-13-15-30-16-14-24/h3-11H,1,12-16H2,2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAHTSQZYHCRQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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